2-methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of nitro and methyl groups attached to the phenyl ring further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3-nitroaniline with sodium azide under acidic conditions to form the corresponding azide intermediate. This intermediate is then subjected to cyclization under controlled conditions to yield the desired tetraazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-(4-methyl-3-aminophenyl)-2H-1,2,3,4-tetraazole, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The tetraazole ring can also engage in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrophenyl isocyanate: Shares a similar nitro and methyl-substituted phenyl ring but differs in the presence of an isocyanate group instead of a tetraazole ring.
4-Nitrophenyl isocyanate: Lacks the methyl group and tetraazole ring, featuring only the nitro and isocyanate groups.
Uniqueness
2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole is unique due to the presence of the tetraazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature sets it apart from other similar compounds and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-(4-methyl-3-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-6-3-4-7(5-8(6)14(15)16)9-10-12-13(2)11-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZLSTGJXBFOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(N=N2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.